Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate
Description
Ethyl difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate is a fluorinated pyridine derivative characterized by a trifluoromethyl (-CF₃) substituent at the 3-position of the pyridine ring and a difluoroacetate ester group (-CF₂COOEt) at the 2-position. This compound combines the electron-withdrawing effects of fluorine atoms with the steric and electronic influence of the trifluoromethyl group, making it a valuable intermediate in medicinal chemistry and agrochemical research. Its structure enhances metabolic stability and lipophilicity, which are critical for optimizing pharmacokinetic properties in drug candidates .
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-[3-(trifluoromethyl)pyridin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F5NO2/c1-2-18-8(17)9(11,12)7-6(10(13,14)15)4-3-5-16-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEONWHUUDNDDTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC=N1)C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Trifluoromethylated Pyridine Intermediates
One common approach involves the synthesis of trifluoromethylated pyridinyl intermediates, which are then esterified to yield the target compound.
a. Preparation of 3-(Trifluoromethyl)pyridin-2-yl) derivatives:
- Starting Material: 2-Aminopyridine derivatives are often halogenated at the 3-position, typically via electrophilic substitution or halogenation reactions.
- Trifluoromethylation: The introduction of the trifluoromethyl group is achieved through nucleophilic or electrophilic trifluoromethylation methods:
- Electrophilic trifluoromethylation: Using reagents like Togni's reagent or Umemoto's reagent in the presence of catalysts such as copper or silver salts.
- Nucleophilic trifluoromethylation: Employing reagents like trifluoromethyltrimethylsilane (TMS-CF3) with fluoride activators, often under mild conditions.
- The trifluoromethylated pyridine intermediate is synthesized by reacting 2-aminopyridine with a trifluoromethylating reagent under controlled temperature, typically around room temperature to 60°C, in solvents like acetonitrile or dichloromethane.
Esterification to Form Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate
Once the trifluoromethylated pyridine core is prepared, esterification proceeds via acylation of the corresponding acid or direct esterification:
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- Reacting the acid form of the intermediate with ethanol in the presence of catalytic sulfuric acid or p-toluenesulfonic acid under reflux conditions.
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- Converting the acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with ethanol to produce the ester.
Alternative Route: Palladium-Catalyzed Cross-Coupling
Research indicates that palladium-catalyzed cross-coupling reactions can also be employed to assemble the compound:
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- Palladium acetate as catalyst, with arylboroxines or arylboronic acids as coupling partners.
- Use of chiral ligands such as (S)-t-Bu-PyOX to achieve enantioselectivity.
- Solvents like acetonitrile or dimethylformamide (DMF).
- Additives such as ammonium or silver salts to facilitate coupling with electron-poor boroxines.
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- The trifluoromethylated pyridine derivative is reacted with arylboroxines in the presence of palladium catalyst and ligand under inert atmosphere at elevated temperatures (around 80–100°C).
- Post-coupling, esterification is performed as described above.
Summary Data Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Electrophilic trifluoromethylation | Togni's reagent or Umemoto's reagent, copper/silver catalysts | Room temperature to 60°C, in acetonitrile or DCM | High regioselectivity, versatile | Reagents can be expensive, sensitive to moisture |
| Nucleophilic trifluoromethylation | TMS-CF3, fluoride source | Mild, in polar solvents | Cost-effective, scalable | Limited substrate scope |
| Esterification via acyl chloride | Thionyl chloride, ethanol | Reflux, inert atmosphere | High yield, straightforward | Requires additional steps for acid preparation |
| Palladium-catalyzed cross-coupling | Palladium acetate, arylboroxines, chiral ligand | 80–100°C, inert atmosphere | Enantioselectivity, broad scope | Longer reaction times, catalyst cost |
Research Findings and Notes
- The trifluoromethylation of pyridine derivatives is a well-established process, with recent advances focusing on milder conditions and higher selectivity.
- Esterification methods are standard and adaptable for large-scale synthesis.
- Palladium-catalyzed methods offer the potential for structural diversification and stereocontrol, which is valuable for pharmaceutical applications.
- The choice of method depends on the desired purity, scale, and specific functionalization requirements.
Chemical Reactions Analysis
Types of Reactions
Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or lithium diisopropylamide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized pyridine compounds.
Scientific Research Applications
Building Block for Complex Molecules
Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate serves as a crucial building block in the synthesis of more complex fluorinated organic compounds. Its unique properties allow for the development of new materials with enhanced characteristics.
Reaction Types
The compound can undergo various chemical reactions, including:
- Substitution Reactions : The fluorine atoms can be replaced with other functional groups.
- Oxidation and Reduction : These reactions can yield different derivatives useful in medicinal chemistry.
- Coupling Reactions : It can participate in forming more complex molecules.
Table 1: Common Reactions of this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution | Replacement of fluorine with other groups | Sodium hydride, Lithium diisopropylamide |
| Oxidation | Conversion to oxidized derivatives | Potassium permanganate, Hydrogen peroxide |
| Reduction | Formation of reduced derivatives | Lithium aluminum hydride, Sodium borohydride |
Medicinal Chemistry
The compound is being explored for its potential biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through various pathways.
- Antibacterial Properties : Its structural features indicate potential efficacy against bacterial strains.
- Anti-inflammatory Effects : Early research points to possible anti-inflammatory properties.
Table 2: Biological Activities of this compound
Agrochemicals
This compound is utilized in the development of agrochemicals such as herbicides and insecticides. Its fluorinated nature enhances the biological activity of active ingredients, making it valuable in agricultural applications.
Material Science
The compound's reactivity with various surfaces allows it to be used for surface modification and functionalization. This application is particularly relevant in creating coatings that improve properties like wettability, adhesion, and corrosion resistance.
Table 3: Industrial Applications of this compound
| Application Area | Description | Impact |
|---|---|---|
| Agrochemicals | Development of effective herbicides/insecticides | Enhanced crop protection |
| Material Science | Surface modification for improved material properties | Better performance in sensors and biomedical devices |
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
- Anticancer Research : A study demonstrated that compounds similar to this compound exhibited significant anticancer properties by targeting specific enzymes involved in cancer progression.
- Agrochemical Efficacy : Research highlighted the effectiveness of this compound in enhancing the activity of existing pesticides, showcasing its potential to reduce the required dosage while maintaining efficacy.
- Material Modification : Experiments showed that applying this compound to metal surfaces significantly improved corrosion resistance, suggesting its utility in protective coatings.
Mechanism of Action
The mechanism of action of Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Comparisons:
Substituent Effects :
- Chloro vs. Trifluoromethyl : The chloro substituent in increases electrophilicity but may reduce metabolic stability compared to CF₃.
- Thiazole vs. Pyridine : The thiazole-containing analog introduces a sulfur atom, enhancing π-stacking interactions in biological targets.
- Thioether Linkage : The thioether group in improves lipophilicity but may reduce oxidative stability compared to oxygen-based esters.
The 3-CF₃ group on pyridine creates steric hindrance, possibly affecting binding to enzymatic active sites .
Synthetic Accessibility :
- Yields for related compounds (e.g., 89–93% in ureido-thiazole derivatives ) suggest efficient synthetic routes for analogs, though fluorination steps may require specialized reagents.
Biological Relevance :
Biological Activity
Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate is a fluorinated organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific sources.
Chemical Structure and Properties
This compound has the molecular formula . The presence of both difluoro and trifluoromethyl groups enhances its lipophilicity and reactivity, making it a valuable compound in various chemical reactions and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈F₅NO₂ |
| Molecular Weight | 267.17 g/mol |
| Functional Groups | Ester, Difluoro, Trifluoromethyl |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atoms in the structure can enhance binding affinity due to their electronegative nature, which influences the electronic properties of the compound. This characteristic allows for increased selectivity towards molecular targets, potentially leading to more potent biological effects.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. For instance, compounds containing trifluoromethyl groups have been shown to exhibit significant inhibitory effects on various enzymes involved in metabolic pathways, including branched-chain amino acid transaminases (BCATs) . The structural similarity between this compound and known inhibitors suggests potential applications in drug development targeting these enzymes.
Receptor Binding
The compound has also been investigated for its ability to bind to specific receptors. The introduction of fluorinated groups often alters the pharmacokinetic properties of compounds, enhancing their potential as receptor agonists or antagonists. For example, studies on related trifluoromethyl-containing compounds have demonstrated improved binding affinities to serotonin receptors and other targets .
Case Studies and Research Findings
- High-Throughput Screening : A study involving high-throughput screening identified novel inhibitors targeting BCAT1/2 that share structural similarities with this compound. These inhibitors displayed high cellular activity and selectivity, indicating the potential for this compound in therapeutic applications .
- Fluorinated Compounds in Drug Design : A review highlighted that fluorinated compounds like this compound play crucial roles in modern drug design due to their enhanced metabolic stability and bioavailability . The incorporation of trifluoromethyl groups has been linked to increased potency in various pharmacological contexts.
- Comparative Studies : Comparative analyses with other fluorinated pyridine derivatives revealed that this compound exhibits unique biological profiles due to its specific substitution pattern. This differentiation underscores the importance of structural modifications in influencing biological activity .
Q & A
Q. How can researchers optimize the synthesis of ethyl difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate to achieve higher yields?
To improve yields, optimize stoichiometry of fluorinated intermediates (e.g., bromoacetic acid tert-butyl ester) and employ catalysts like lithium hydroxide for hydrolysis steps . Monitor reaction progress using LCMS (e.g., m/z 757 [M+H]+ as a benchmark) and adjust temperature/pH to minimize side reactions. Purification via silica gel chromatography or recrystallization enhances purity .
Q. What analytical methods are most effective for confirming the structure and purity of this compound?
Use LCMS to confirm molecular weight (e.g., m/z 757 [M+H]+) and HPLC with reverse-phase columns (retention time 1.23 minutes under SQD-FA05 conditions) for purity assessment . Complementary ¹H/¹⁹F NMR in deuterated solvents resolves fluorinated regions, avoiding peak splitting artifacts. Cross-validate with melting point analysis for intermediates (e.g., mp 287.5–293.5°C for related acids) .
Q. How can researchers ensure reproducibility in synthesizing fluorinated intermediates related to this compound?
Standardize protocols with anhydrous conditions to suppress hydrolysis. Validate batch consistency via HPLC profiles and recrystallization from ethanol/water mixtures . For intermediates, confirm purity using techniques like LCMS and comparative spectral data .
Advanced Research Questions
Q. How should researchers troubleshoot unexpected byproducts during the esterification of difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid?
Analyze byproducts via high-resolution MS and 2D NMR to identify structural motifs. Common issues include incomplete fluorination (traces of monofluoro species) or ester hydrolysis. Adjust protecting groups (e.g., tert-butyl esters) and ensure anhydrous conditions . For persistent impurities, employ preparative HPLC for isolation and structural elucidation .
Q. What mechanistic considerations are critical for the trifluoromethylation of pyridine derivatives in this compound’s synthesis?
The trifluoromethylation step likely involves nucleophilic displacement or radical pathways. Sodium chlorodifluoroacetate serves as a difluorocarbene source under inert atmospheres . Monitor reaction kinetics via in-situ IR to optimize reagent addition rates and prevent over-fluorination. Computational modeling (DFT) can predict transition states and guide mechanistic studies .
Q. What strategies resolve conflicting spectral data (e.g., ¹⁹F NMR shifts) when characterizing fluorinated regions of the molecule?
Perform variable-temperature NMR to assess dynamic effects and compare results with computed chemical shifts (DFT studies). Cross-validate using X-ray crystallography (as in for pyridinium salts) to confirm substituent positioning and fluorine orientation . For ambiguous signals, isotopic labeling or NOE experiments clarify spatial arrangements .
Methodological Notes
- Synthesis Optimization : Prioritize stepwise fluorination and intermediate stabilization (e.g., tert-butyl esters) to reduce side reactions .
- Data Contradiction Analysis : Use orthogonal techniques (e.g., LCMS + NMR + XRD) to resolve discrepancies in spectral or chromatographic data .
- Advanced Characterization : Leverage high-resolution MS and crystallography for unambiguous structural confirmation, especially for fluorinated byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
